Fluticasone Furoate

Description

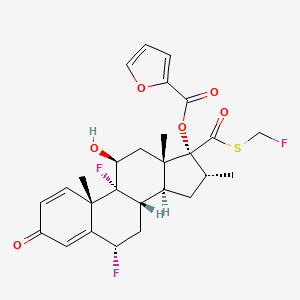

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTULMSXFIHGYFS-VLSRWLAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024827 | |

| Record name | Fluticasone furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

397864-44-7 | |

| Record name | Fluticasone furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone furoate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluticasone furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

250-252 | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Fluticasone Furoate in Asthma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone furoate (FF) is a synthetic trifluorinated corticosteroid that has emerged as a potent and long-acting inhaled corticosteroid (ICS) for the management of asthma.[1] Its efficacy stems from a high affinity for the glucocorticoid receptor (GR) and a prolonged duration of action within the airways.[1][2] This technical guide provides a detailed exploration of the molecular mechanism of action of this compound in asthma, focusing on its interaction with the glucocorticoid receptor, the subsequent signaling pathways, and its anti-inflammatory effects. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FF's pharmacology.

Molecular Interaction with the Glucocorticoid Receptor

The cornerstone of this compound's mechanism of action is its high-affinity binding to the glucocorticoid receptor. The GR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[3]

Binding Affinity and Kinetics

This compound exhibits a remarkably high binding affinity for the human lung glucocorticoid receptor, surpassing that of many other clinically used corticosteroids.[4][5] This high affinity is a key determinant of its potency and prolonged duration of action. The binding kinetics of FF are characterized by a rapid association with the GR and a slow dissociation, leading to a sustained receptor occupancy.[4]

Table 1: Glucocorticoid Receptor Binding Kinetics of this compound and Other Corticosteroids [4]

| Corticosteroid | Relative Receptor Affinity (RRA)¹ | Association Rate Constant (k_on_) (10⁵ M⁻¹ min⁻¹) | Dissociation Rate Constant (k_off_) (10⁻³ min⁻¹) | Equilibrium Dissociation Constant (K_d_) (nM) |

| This compound (FF) | 2989 ± 135 | 4.76 ± 0.23 | 1.42 ± 0.11 | 0.30 |

| Mometasone Furoate (MF) | 2244 ± 101 | 2.15 ± 0.12 | 0.89 ± 0.05 | 0.41 |

| Fluticasone Propionate (FP) | 1775 ± 89 | 1.05 ± 0.06 | 0.54 ± 0.03 | 0.51 |

| Budesonide (BUD) | 855 ± 43 | Not Reported | Not Reported | Not Reported |

| Dexamethasone | 100 ± 5 | Not Reported | Not Reported | Not Reported |

¹Relative receptor affinity is expressed relative to dexamethasone (RRA = 100).

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

The binding affinity of this compound to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay.

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Methodology:

-

Receptor Source: A cytosolic fraction containing the glucocorticoid receptor is prepared from human lung tissue or a suitable cell line (e.g., A549 lung carcinoma cells).[4]

-

Radioligand: A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used as the tracer.[3]

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound or other competitor corticosteroids.[3]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.[3]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[3]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_d_) and the relative receptor affinity (RRA) are then calculated from these values.

Cellular Signaling Pathway

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from its chaperone protein complex, and translocates to the nucleus.[3]

Caption: this compound Signaling Pathway.

Modulation of Gene Expression

Inside the nucleus, the activated this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This interaction leads to the modulation of gene transcription, which is the primary mechanism of its anti-inflammatory effects.

Transactivation and Transrepression

The FF-GR complex can modulate gene expression through two main mechanisms:

-

Transactivation: The complex directly binds to GREs to increase the transcription of anti-inflammatory genes. These genes encode for proteins such as annexin A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and secretory leukocyte protease inhibitor (SLPI).[7]

-

Transrepression: The complex indirectly inhibits the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[8] This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to potently inhibit the release of a wide range of pro-inflammatory cytokines that are implicated in the pathophysiology of asthma.

Table 2: Inhibitory Effects of this compound on Cytokine Secretion

| Cytokine | Cell Type | Stimulus | IC₅₀ / IC₂₅ Value | Reference |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Nasal Mucosa Epithelial Cells | Fetal Bovine Serum | IC₂₅ = 12.6 pM | [6] |

| Interleukin-6 (IL-6) | Nasal Mucosa Epithelial Cells | Fetal Bovine Serum | IC₂₅ = 65.8 pM | [6] |

| Interleukin-8 (IL-8) | Nasal Mucosa Epithelial Cells | Fetal Bovine Serum | IC₂₅ = 8.6 pM | [6] |

| Interferon-gamma (IFN-γ) | Human Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | Significantly higher suppression at 10⁻¹⁰ M vs. MF | [1] |

| Interleukin-2 (IL-2) | Human Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | Significantly higher suppression at 10⁻¹⁰ M vs. MF | [1] |

| Interleukin-17 (IL-17) | Human Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | Significantly higher suppression at 10⁻¹⁰ M vs. MF | [1] |

Experimental Protocol: GRE-Luciferase Reporter Gene Assay

The ability of this compound to activate gene transcription via GREs can be quantified using a reporter gene assay.

Objective: To measure the transactivation potential of this compound on a GRE-driven reporter gene.

Methodology:

-

Cell Line: A suitable cell line, such as A549 human lung epithelial cells, is used.[9]

-

Transfection: The cells are transfected with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple GREs.[9]

-

Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specific period to allow for GR activation and reporter gene expression.[9]

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.[10]

-

Luminometry: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[10]

-

Data Analysis: The luminescence signal is proportional to the level of GRE-mediated gene transcription. The dose-response curve is plotted to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

Caption: GRE-Luciferase Reporter Gene Assay Workflow.

Chromatin Immunoprecipitation (ChIP) for GR Binding

Chromatin immunoprecipitation is a powerful technique used to identify the specific DNA sites where the glucocorticoid receptor binds following activation by this compound.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic binding sites of the glucocorticoid receptor in airway epithelial cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Primary human bronchial epithelial cells or a suitable cell line are cultured and treated with this compound or a vehicle control.

-

Cross-linking: Protein-DNA complexes are cross-linked in vivo using formaldehyde.[11]

-

Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[11]

-

Immunoprecipitation: An antibody specific to the glucocorticoid receptor is used to immunoprecipitate the GR-DNA complexes from the cell lysate.[12]

-

Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: The GR-DNA complexes are eluted, and the cross-links are reversed by heating. The proteins are then digested with proteinase K.[12]

-

DNA Purification: The DNA is purified from the sample.

-

Analysis: The purified DNA can be analyzed by several methods:

-

qPCR: To quantify the enrichment of specific target gene promoters.

-

ChIP-seq: To identify all the GR binding sites across the entire genome by high-throughput sequencing.

-

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Clinical Relevance and Therapeutic Implications

The potent and sustained molecular mechanism of action of this compound translates into significant clinical benefits for patients with asthma. Its high receptor affinity and long receptor occupancy contribute to its once-daily dosing regimen, which can improve patient adherence.[13] By effectively suppressing the underlying inflammatory cascade in the airways, this compound leads to improvements in lung function, a reduction in asthma symptoms, and a decreased risk of exacerbations.

A meta-analysis of clinical trials has provided quantitative data on the efficacy of this compound in improving lung function.

Table 3: Change from Baseline in Trough FEV₁ (L) at Week 2 in Patients with Persistent Asthma

| Treatment | Dose (µ g/day ) | Change from Baseline in Trough FEV₁ (L) (95% CI) |

| This compound (FF) | 200 | 0.168 (0.064 - 0.199) |

| 100 | 0.127 (0.048 - 0.163) | |

| Fluticasone Propionate (FP) | 1000 | 0.133 (0.049 - 0.171) |

| 500 | 0.127 (0.043 - 0.163) | |

| 250 | 0.117 (0.039 - 0.150) | |

| 100 | 0.093 (0.032 - 0.129) |

Conclusion

This compound's mechanism of action in asthma is a multifaceted process initiated by its high-affinity binding to the glucocorticoid receptor. This leads to nuclear translocation of the receptor complex and subsequent modulation of gene expression, resulting in the suppression of pro-inflammatory pathways and the upregulation of anti-inflammatory mediators. The detailed understanding of these molecular events, supported by robust experimental data, provides a strong rationale for the clinical efficacy of this compound as a cornerstone therapy in the management of asthma. Further research utilizing advanced techniques such as ChIP-seq will continue to unravel the intricate details of its interaction with the genome and pave the way for more targeted and personalized asthma therapies.

References

- 1. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The nature of the GRE influences the screening for GR-activity enhancing modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An optimized protocol for isolating primary epithelial cell chromatin for ChIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 12. This compound: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]

- 13. Quantitative comparison of dose-effect and time-course of this compound and fluticasone propionate in adult and adolescent patients with persistent asthma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluticasone Furoate

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties.[1][2][3] It is widely used in the management of allergic rhinitis and asthma.[4][5] This document provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound's chemical structure consists of a steroid backbone with fluorine substitutions and a furoate ester group, which contribute to its high affinity for the glucocorticoid receptor and its potent therapeutic effects.[1][4] A summary of its key chemical and physical properties is presented below.

| Property | Value |

| IUPAC Name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate[4] |

| Molecular Formula | C₂₇H₂₉F₃O₆S[1][4] |

| Molecular Weight | 538.58 g/mol [1][4] |

| CAS Number | 397864-44-7[1][4] |

| Melting Point | 250-252°C (decomposes)[6] |

| Solubility | DMSO: 95 mg/mL (176.39 mM)[3] |

| Storage Temperature | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[7] |

| Appearance | Off-white solid[8] |

Synthesis of this compound

A common and efficient synthesis of this compound involves a multi-step process starting from 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid. The overall workflow can be visualized as a sequence of chemical transformations.

Caption: A simplified workflow for the synthesis of this compound.

A detailed experimental protocol for the synthesis is provided below, based on established patent literature.[8]

Experimental Protocol for Synthesis

This protocol outlines a one-pot process for the conversion of the carbothioic acid intermediate to this compound.

Step 1: Preparation of the Carbothioic Acid Intermediate

The synthesis begins with the conversion of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid to its corresponding carbothioic acid. This is achieved by activating the carboxylic acid with carbonyl diimidazole, followed by a reaction with hydrogen sulfide gas.[8] This step yields the carbothioic acid intermediate in high purity.[8]

Step 2: One-Pot Conversion to this compound

-

Reaction Setup: Dissolve the carbothioic acid intermediate and 4-dimethylaminopyridine (DMAP) in methyl ethyl ketone (MEK).[8]

-

Addition of Base: Cool the mixture to between -8°C and -5°C and add tripropylamine (TPA).[8]

-

Acylation: Add neat furoyl chloride dropwise over 2-3 minutes while maintaining the temperature between -5°C and 0°C. Stir the resulting mixture for 15 minutes. This step generates a mixture of the desired ester and a thioanhydride intermediate.[8]

-

Conversion to Ester: Add a solution of N-methylpiperazine in water dropwise over 2-3 minutes at -5°C to 0°C. Stir for 10 minutes to convert the thioanhydride to the ester.[8]

-

Fluoromethylation: Rapidly add a solution of bromofluoromethane in MEK at 0°C.[8]

-

Reaction Completion: Warm the solution to 20-22°C and stir for 5 hours.[8]

-

Work-up: Dilute the reaction mixture with methyl isobutyl ketone (MIBK) and wash sequentially with 2M aqueous hydrochloric acid, water, aqueous potassium carbonate, and finally water again.[8]

-

Isolation: Concentrate the organic phase under reduced pressure to obtain this compound as an off-white solid.[8] This process has been reported to yield the final product in 99% overall yield from the carbothioic acid with 97% purity.[8]

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[2][4][9] This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.

Upon entering a target cell, this compound binds to the GR located in the cytoplasm.[2][4] This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.[2][4] Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][4] This binding can either activate or repress gene transcription.

The anti-inflammatory effects of this compound are primarily due to the repression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules.[2] Additionally, it can upregulate the expression of anti-inflammatory proteins.[2]

References

- 1. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 397864-44-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Unveiling the Solid State: A Technical Guide to Fluticasone Furoate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Fluticasone Furoate, a synthetic corticosteroid widely used in the management of allergic rhinitis and asthma. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring consistent product quality, bioavailability, and stability. This document delves into the crystallographic data, experimental methodologies for structure determination and polymorphism screening, and the molecular interactions that govern its therapeutic action.

Crystallographic and Polymorphic Data of this compound

This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct physicochemical properties. Recent advancements in analytical techniques, particularly Microcrystal Electron Diffraction (MicroED), have enabled the determination of the three-dimensional structure of the unsolvated form of this compound, which was previously unavailable.[1][2] This section summarizes the key crystallographic and polymorphic data.

Crystal Structure of Unsolvated this compound

The unsolvated crystal structure of this compound was determined by MicroED, bypassing the crystal size limitations of traditional single-crystal X-ray diffraction (SC-XRD).[1][2]

Table 1: Key Crystallographic Interaction Data for Unsolvated this compound

| Interaction Type | Atoms Involved | Distance (Å) |

| Hydrogen Bond | O2–H···O1 | 2.71 |

Data sourced from MicroED structural analysis. In this structure, molecules are tightly packed via a repetitive hydrogen bond between the 11β-hydroxy group (O2) and the 3-keto group (O1) along the b-axis.[1][2]

Known Polymorphic Forms of this compound

Several polymorphic forms and solvates of this compound have been identified and characterized, primarily through Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermogravimetric Analysis (TGA).

Table 2: Powder X-ray Diffraction (PXRD) Data for Selected this compound Polymorphs

| Polymorphic Form | Characteristic Peaks (2θ ± 0.2°) |

| Form A (THF Solvate) | 9.5, 10.9, 17.3, 17.8, 19.7[3] |

| Form 4 | 9.6, 12.4, 14.5, 14.7, 21.6[3] |

| Form 5 | 13.7, 16.0, 20.2, 22.2, 23.1[3] |

| Form L | 18.0, 18.4, 19.0, 22.2, 24.8[4][5] |

| Form N | 10.7, 12.4, 24.5, 24.7[4][5] |

| Form P | 14.1, 15.1, 15.3, 17.0, 17.4[5] |

| Form R | 9.5, 10.9, 19.0, 28.7[6] |

Table 3: Spectroscopic and Thermal Analysis Data for this compound Polymorphs

| Polymorphic Form | Analytical Technique | Characteristic Data |

| Form A (THF Solvate) | FT-IR | Peaks at approx. 3379, 1724, 1692, 1668, 1633, 1568, 1303, 1119, 983, 882 cm⁻¹[3] |

| Form A (THF Solvate) | TGA | Content of THF approx. 12.7% to 13.2% by weight[3] |

| Form 4 | TGA | Weight loss of up to approx. 0.3% at a temperature range of 25°C to 160°C[3] |

| Form 5 | TGA | Weight loss of less than approx. 0.2% at a temperature of up to 150°C[3] |

| Form L | TGA | Weight loss of up to approx. 12% at a temperature range of approx. 98°C to 166°C[5] |

| Form N | TGA | Weight loss of up to approx. 16.7% at a temperature of approx. 25°C to 92°C[5] |

Table 4: Unit Cell Parameters for this compound Form F

| Parameter | Value |

| a | 30.4305(16) Å |

| b | 7.5234(4) Å |

| c | 14.705(1) Å |

| α | 90° |

| β | 105.587(5)° |

| γ | 90° |

| Cell Volume | 3242.8(3) ų |

| Space Group | C 2 |

| Crystal System | Monoclinic |

| Data obtained from patent literature describing the crystal structure of Form F.[4] |

Experimental Protocols

The characterization and identification of this compound's crystal structures and polymorphs rely on a suite of analytical techniques. This section details the methodologies for key experiments.

Microcrystal Electron Diffraction (MicroED) for Unsolvated Structure Determination

This protocol outlines the steps for determining the crystal structure of microcrystalline active pharmaceutical ingredients like this compound using MicroED.[1][7][8]

-

Sample Preparation :

-

Gently crush commercially available this compound powder to obtain microcrystals.

-

Suspend the crushed powder in a suitable solvent (e.g., acetone).

-

Apply a small aliquot of the suspension onto a copper grid suitable for transmission electron microscopy (TEM).

-

Allow the solvent to evaporate, leaving the microcrystals dispersed on the grid.

-

-

Data Collection :

-

Use a transmission electron microscope operating in diffraction mode.

-

Identify crystals of suitable thickness under imaging mode.

-

Calibrate the selected crystal to its eucentric height.

-

Collect MicroED data using a continuous rotation method.

-

Typical data collection parameters include:

-

-

Data Processing :

-

Convert the collected MicroED data from its raw format (e.g., .mrc) to a format suitable for crystallographic software (e.g., .smv).

-

Index, integrate, and scale the diffraction data using software such as XDS.[7]

-

Solve and refine the crystal structure using standard crystallographic software packages.

-

Polymorphism Screening

The goal of a polymorph screen is to recrystallize the API under a wide range of conditions to identify as many crystalline forms as possible.[9]

-

Crystallization Methods :

-

Evaporation : Dissolve the API in various solvents and allow the solvent to evaporate slowly or quickly.

-

Cooling Crystallization : Dissolve the API in a solvent at an elevated temperature and then cool it at different rates.

-

Anti-solvent Addition (Precipitation) : Dissolve the API in a "good" solvent and then add a "poor" solvent (anti-solvent) to induce precipitation.

-

Slurry Experiments : Stir a suspension of the API in different solvents at various temperatures for an extended period to allow for conversion to the most stable form.

-

Grinding : Physically grind the API to induce polymorphic transformations.

-

-

Solvent Selection : A diverse library of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be used.

-

Analytical Techniques for Characterization :

-

X-ray Powder Diffraction (XRPD) : The primary technique for identifying different crystalline forms based on their unique diffraction patterns.[10]

-

Differential Scanning Calorimetry (DSC) : To determine melting points, and heats of fusion, and to detect phase transitions.

-

Thermogravimetric Analysis (TGA) : To quantify the amount of solvent in solvates and to assess thermal stability.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : To identify different polymorphic forms based on their vibrational spectra.[10]

-

Optical Microscopy : For visual inspection of crystal habit and morphology.

-

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[11][12] The binding affinity of this compound to the GR is high, which contributes to its enhanced potency.[2][7][13]

Upon administration, this compound diffuses across the cell membrane and binds to the GR in the cytoplasm.[11][12] This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[11][12] Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction modulates gene transcription, leading to:

-

Transrepression : Inhibition of the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[11] This is a key mechanism for reducing the inflammatory response.

-

Transactivation : Upregulation of the transcription of anti-inflammatory genes, such as IκBα, which inhibits the pro-inflammatory NF-κB pathway.[11]

The net effect is a potent and broad anti-inflammatory action, which alleviates the symptoms of allergic rhinitis and asthma.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MicroED Structures of this compound and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8148353B2 - Polymorphs of this compound and process for preparation thereof - Google Patents [patents.google.com]

- 4. WO2010108107A1 - Polymorphs of this compound and processes for preparation thereof - Google Patents [patents.google.com]

- 5. US20100240629A1 - Polymorphs of this compound and processes for preparation thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. MicroED Structures of this compound and Fluticasone Propionate Provide New Insights to Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. pharmtech.com [pharmtech.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Fluticasone Furoate molecular pharmacology and cell signaling

An In-depth Technical Guide to the Molecular Pharmacology and Cell Signaling of Fluticasone Furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FF) is a high-affinity synthetic trifluorinated corticosteroid designed for topical administration, primarily in the management of inflammatory conditions such as allergic rhinitis and asthma.[1][2] Its therapeutic efficacy is rooted in its potent and specific interaction with the glucocorticoid receptor (GR), leading to the modulation of complex intracellular signaling pathways that govern inflammation. This document provides a comprehensive overview of the molecular pharmacology of this compound, detailing its receptor binding kinetics, the key cell signaling cascades it modulates—namely transactivation and transrepression—and its downstream anti-inflammatory effects. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Molecular Pharmacology

Mechanism of Action

Like other corticosteroids, the action of this compound is mediated through its binding to the intracellular glucocorticoid receptor (GR).[3][4] The inactive GR resides in the cytoplasm as part of a multiprotein complex, including heat shock proteins (Hsp90).[5] Upon entering the cell, the lipophilic FF molecule binds to the ligand-binding domain of the GR.[3][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins and the translocation of the activated FF-GR complex into the nucleus.[3][7]

Within the nucleus, the FF-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[4][8] These mechanisms collectively suppress the inflammatory response by upregulating anti-inflammatory proteins and downregulating the expression of pro-inflammatory mediators.[2][3]

Receptor Binding Affinity and Kinetics

A defining characteristic of this compound is its exceptionally high affinity for the glucocorticoid receptor.[9] It exhibits a remarkably fast association rate and a slow dissociation rate, which contributes to prolonged receptor occupancy and sustained anti-inflammatory activity.[8][10] This enhanced affinity is significantly greater than that of other commonly used corticosteroids, including fluticasone propionate, mometasone furoate, and budesonide.[8][11] The combination of the fluticasone backbone with the 17α-furoate ester group allows for optimal interactions with amino acids within the ligand-binding site of the GR.[6]

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Receptor Affinity (RRA)¹ | Equilibrium Dissociation Constant (kd, nmol/L) |

| This compound (FF) | 2989 ± 135 | 0.30 |

| Mometasone Furoate (MF) | 2244 | 0.41 |

| Fluticasone Propionate (FP) | 1775 | 0.51 |

| Ciclesonide (Active Metabolite) | 1212 | Not Reported |

| Budesonide (BUD) | 855 | Not Reported |

| Dexamethasone | 100 ± 5 | Not Reported |

¹ Relative to Dexamethasone (RRA = 100). Data sourced from Salter et al. (2007) and Cerasoli et al. (2007).[4][8]

Cell Signaling Pathways

The clinical effects of this compound are the result of its influence on genomic signaling pathways that control inflammation.

Transactivation (GRE-Mediated Gene Upregulation)

In the transactivation pathway, homodimers of the activated FF-GR complex bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][12] This binding initiates the recruitment of co-activator proteins and the transcription machinery, leading to an increase in the transcription of genes that encode anti-inflammatory proteins.[2][4] Examples of such proteins include lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins and leukotrienes, and MAPK phosphatase-1, which deactivates pro-inflammatory signaling kinases.[2][3]

Transrepression (Inhibition of Pro-inflammatory Transcription Factors)

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[12][13] In this pathway, the activated FF-GR complex, typically as a monomer, does not bind directly to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][4][13] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[1][3][4]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. innoprot.com [innoprot.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluticasone Furoate: A Technical Guide to its High-Affinity Glucocorticoid Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucocorticoid receptor (GR) binding affinity of Fluticasone Furoate (FF), a synthetic corticosteroid known for its potent anti-inflammatory effects. A comprehensive understanding of its interaction with the GR is fundamental to its clinical efficacy in treating inflammatory conditions such as asthma and allergic rhinitis.[1][2] This document details the quantitative binding affinity data, the experimental protocols for its determination, and the associated signaling pathways.

Executive Summary

This compound distinguishes itself from other corticosteroids through its exceptionally high binding affinity for the glucocorticoid receptor.[3][4][5][6] This enhanced affinity is characterized by a remarkably fast association rate and a slow dissociation rate, contributing to a prolonged duration of action at the cellular level.[3][6] The relative receptor affinity (RRA) of this compound surpasses that of many other clinically utilized corticosteroids, including fluticasone propionate (FP), mometasone furoate (MF), and budesonide.[3][4][5][6][7] This superior binding characteristic is a key factor in its potent anti-inflammatory activity.[7][8]

Glucocorticoid Receptor Binding Affinity Data

The binding affinity of this compound for the human glucocorticoid receptor has been quantified in multiple studies, consistently demonstrating its high potency. The data is summarized below in comparison to other widely used corticosteroids.

| Compound | Relative Receptor Affinity (RRA)¹ | Equilibrium Dissociation Constant (kd) (nmol/L) | Reference |

| This compound (FF) | 2989 ± 135 | 0.30 | [3][4][5][6] |

| Mometasone Furoate (MF) | 2244 ± 142 | 0.41 | [3][5][6] |

| Fluticasone Propionate (FP) | 1775 ± 130 | 0.51 | [3][5][6] |

| Beclomethasone-17-Monopropionate (17-BMP) | 1345 ± 125 | Not Reported | [3] |

| Des-Ciclesonide² | 1212 | Not Reported | [3][5][6] |

| Budesonide | 855 | Not Reported | [3][5][6] |

| Dexamethasone | 100 ± 5 | Not Reported | [3][4][5][6] |

¹Relative Receptor Affinity (RRA) is determined in relation to dexamethasone (RRA = 100). ²Active metabolite of ciclesonide; data from rat receptor.[3][5][6]

Experimental Protocol: Glucocorticoid Receptor Binding Assay

The determination of glucocorticoid receptor binding affinity is typically achieved through a competitive radioligand binding assay.[9] This method measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the glucocorticoid receptor.

Objective

To quantify the binding affinity (expressed as Ki or relative binding affinity) of this compound for the human glucocorticoid receptor.

Materials

-

Receptor Source: Cytosol from human lung tissue.[3]

-

Radioligand: [³H]-dexamethasone.[3]

-

Test Compound: this compound.

-

Reference Compound: Dexamethasone.[3]

-

Assay Buffer (Buffer Solution G): Composition not explicitly detailed in the search results, but would typically be a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

Scintillation Cocktail: For radioactivity measurement.

-

Glass Vials. [3]

-

Incubation Equipment: Refrigerated incubator or water bath (0-4°C).[3]

-

Separation Medium: Dextran-coated charcoal or similar method to separate bound from free radioligand.

-

Liquid Scintillation Counter.

Methodology

-

Cytosol Preparation: Human lung tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the glucocorticoid receptors. The protein concentration of the cytosol is determined. The concentration of glucocorticoid receptors in the cytosol should be between 30–60 fmol/mg protein.[3]

-

Assay Setup:

-

Total Binding: 200 µL of cytosol is incubated with various concentrations of [³H]-dexamethasone (e.g., 1.2 x 10⁻⁸ mol/L to 6 x 10⁻⁷ mol/L).[3]

-

Non-specific Binding: 200 µL of cytosol is incubated with the same concentrations of [³H]-dexamethasone in the presence of a high concentration of unlabeled dexamethasone (e.g., 1.2 x 10⁻⁵ mol/L) to saturate the specific binding sites.[3]

-

Competitive Binding: 200 µL of cytosol is incubated with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compound (this compound).

-

-

Incubation: The assay mixtures are incubated for 18 to 20 hours at 0–4°C to reach equilibrium.[3]

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated with a separation medium (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the adsorbent.

-

Radioactivity Measurement: The supernatant, containing the receptor-bound radioligand, is transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.

-

Kᵢ Calculation: The equilibrium dissociation constant (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

-

Visualizing the Process and Pathway

To further elucidate the experimental and biological context of this compound's action, the following diagrams illustrate the binding assay workflow and the subsequent cellular signaling pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Pharmacological properties of the enhanced-affinity glucocorticoid this compound in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Deep Dive: Unraveling the Structural Nuances Between Fluticasone Furoate and Fluticasone Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone Furoate (FF) and Fluticasone Propionate (FP) are synthetic trifluorinated corticosteroids renowned for their potent anti-inflammatory effects, primarily in the management of respiratory diseases such as asthma and allergic rhinitis. While sharing a common steroidal backbone, their distinct 17α-ester substituents—a furoate group in FF and a propionate group in FP—confer significant differences in their physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth analysis of the structural distinctions between these two molecules and the resulting impact on their clinical profiles. We will delve into their comparative receptor binding affinities, lipophilicity, and pharmacokinetic parameters, supported by detailed experimental methodologies.

Core Structural Differences

The fundamental distinction between this compound and Fluticasone Propionate lies in the ester group attached at the 17α position of the androstane nucleus.[1][2] this compound possesses a larger, more complex furoate ring structure, whereas Fluticasone Propionate has a smaller, simpler propionate chain.[1][2] This seemingly minor alteration has profound implications for the molecule's interaction with the glucocorticoid receptor (GR) and its overall pharmacological behavior.

Both molecules are trifluorinated corticosteroids and are not prodrugs; their therapeutic activity is mediated by the entire, intact molecule.[1] Neither FF nor FP is metabolized to the parent compound, fluticasone.[1]

Chemical Structure of this compound: (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate[3]

Chemical Structure of Fluticasone Propionate: (6α,9α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid, S-(fluoromethyl) ester

Below is a diagram illustrating the key structural difference between the two molecules.

Comparative Physicochemical and Pharmacological Properties

The structural divergence between FF and FP directly influences their physicochemical properties and, consequently, their pharmacological and clinical characteristics.

| Property | This compound (FF) | Fluticasone Propionate (FP) | Reference |

| Molecular Formula | C₂₇H₂₉F₃O₆S | C₂₅H₃₁F₃O₅S | [4][5] |

| Molecular Weight | 538.58 g/mol | 500.57 g/mol | [4][6] |

| Glucocorticoid Receptor (GR) Relative Binding Affinity (RRA) | ~2989 | ~1775 | [7][8] |

| Lipophilicity (log P) | Higher | Lower | [8][9] |

| Dosing Frequency | Once-daily | Twice-daily | [10] |

| Systemic Bioavailability (Inhaled) | <1% | ~1% | [11] |

| Protein Binding | >99% | ~99% | [11] |

| Volume of Distribution (Vd) | 661 L | 4.2 L/kg | [11][12] |

| Terminal Half-life (t½) | ~15 hours | ~8 hours | [13] |

Glucocorticoid Receptor Binding and In Vitro Potency

The furoate ester group of FF allows for a more complete occupation of a discrete lipophilic pocket on the glucocorticoid receptor compared to the smaller propionate ester of FP.[1][14] This enhanced interaction is reflected in FF's higher binding affinity for the GR.[10]

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a common method for determining the relative binding affinity of corticosteroids to the glucocorticoid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Human recombinant glucocorticoid receptor

-

[³H]-Dexamethasone (radiolabeled ligand)

-

Test compounds (this compound, Fluticasone Propionate)

-

Dexamethasone (unlabeled competitor for standard curve)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

96-well plates

-

Scintillation counter

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled dexamethasone in the assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the glucocorticoid receptor with a fixed concentration of [³H]-Dexamethasone and varying concentrations of the test compounds or unlabeled dexamethasone.

-

Incubation: Incubate the plates at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Dexamethasone from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC₅₀) is determined. The relative binding affinity (RRA) is then calculated relative to dexamethasone.

Lipophilicity and its Implications

This compound exhibits higher lipophilicity compared to Fluticasone Propionate.[8][9] This property, in conjunction with its high receptor affinity, contributes to its prolonged retention in respiratory tissues, which is a key factor in its once-daily dosing regimen.[10]

Experimental Protocol: Determination of Lipophilicity (log P) by HPLC

The partition coefficient (log P), a measure of lipophilicity, can be determined experimentally using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)

-

Test compounds (this compound, Fluticasone Propionate)

-

A series of standard compounds with known log P values

Methodology:

-

System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.

-

Standard and Sample Preparation: Dissolve the standard compounds and the test compounds in the mobile phase.

-

Chromatographic Analysis: Inject the standard and test compound solutions into the HPLC system and record their retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known log P values to generate a calibration curve.

-

Determination of log P for Test Compounds: Use the log k' values of this compound and Fluticasone Propionate and the calibration curve to determine their log P values.

Synthesis Pathways: A Comparative Overview

The synthesis of both this compound and Fluticasone Propionate involves multi-step processes starting from a common steroid precursor. The key differentiating step is the esterification at the 17α-hydroxyl group.

Conclusion

The structural disparity between this compound and Fluticasone Propionate, centered on the 17α-ester group, is a prime example of how subtle molecular modifications can lead to significant differences in pharmacological and clinical properties. The larger furoate moiety in FF enhances its binding affinity to the glucocorticoid receptor and increases its lipophilicity, contributing to a longer duration of action and allowing for once-daily administration. In contrast, the smaller propionate group in FP results in a lower receptor affinity and shorter tissue retention, necessitating twice-daily dosing. A thorough understanding of these structure-activity relationships is crucial for the rational design and development of future corticosteroid therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US8969547B2 - Method for preparing this compound - Google Patents [patents.google.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. US20060009435A1 - Synthesis and powder preparation of fluticasone propionate - Google Patents [patents.google.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]

- 8. CN106279341A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. agilent.com [agilent.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. droracle.ai [droracle.ai]

- 14. thieme-connect.com [thieme-connect.com]

Preclinical Pharmacokinetics of Fluticasone Furoate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Fluticasone Furoate (FF) in key animal models. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this potent synthetic glucocorticoid.

Introduction

This compound is a trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, developed for the treatment of inflammatory conditions such as allergic rhinitis and asthma. A thorough understanding of its behavior in preclinical species is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its pharmacokinetic profile in humans. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Pharmacokinetic Profile

The preclinical pharmacokinetic properties of this compound have been primarily characterized in rats and dogs. The following sections and tables summarize the available data for key ADME parameters.

Absorption

Following administration, the systemic exposure to this compound is influenced by the route of administration and extensive first-pass metabolism.

Distribution

This compound is highly bound to plasma proteins and distributes to various tissues.

-

Plasma Protein Binding: this compound exhibits high plasma protein binding across different species, which is reported to be greater than 99%.[1] This high degree of binding is similar across various animal models.[2]

-

Tissue Distribution: Following oral administration in rats, the primary tissues of distribution for this compound and its metabolites include the liver, kidney, spleen, and gastrointestinal tract.[2]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.

-

Metabolic Pathway: The major metabolic pathway involves the hydrolysis of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite, GW694301X (M10).[2] Most other metabolites are subsequently formed from this primary metabolite.[2]

-

Enzymes Involved: The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3]

Excretion

The elimination of this compound and its metabolites occurs predominantly through the biliary route.

-

Primary Route: this compound is primarily eliminated as metabolites in the bile, leading to excretion in the feces.[2]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous | Oral | Inhalation | Subcutaneous |

| Elimination Half-life (t½) | ~3 hours[2] | Data not available | Data not available | Data not available |

| Cmax | Data not available | Data not available | Data not available | Data not available |

| AUC | Data not available | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous | Oral | Inhalation |

| Elimination Half-life (t½) | 3-13 hours[2] | Data not available | Data not available |

| Cmax | Data not available | Data not available | Data not available |

| AUC | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical pharmacokinetic studies. The following sections describe common experimental protocols used in the evaluation of this compound.

Animal Models

-

Rat Model of Allergic Rhinitis: This model is frequently used to assess the efficacy of intranasal corticosteroids.

-

Sensitization: Wistar or Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.

-

Challenge: Following the sensitization period, an allergic rhinitis response is induced by intranasal administration of an OVA solution.

-

Endpoints: Efficacy is typically assessed by counting the number of sneezes and nasal rubbing movements within a defined period after the challenge. Histopathological analysis of the nasal mucosa to evaluate inflammatory cell infiltration is also a common endpoint.

-

-

Ovalbumin-Induced Lung Eosinophilia Model in Rats: This model is employed to evaluate the anti-inflammatory effects of corticosteroids in the lungs.

-

Induction: Rats are sensitized to ovalbumin, and subsequently challenged with an aerosolized ovalbumin solution to induce an inflammatory response in the lungs, characterized by the influx of eosinophils.

-

Drug Administration: this compound is often administered via intratracheal instillation to ensure direct delivery to the lungs.

-

Endpoints: The primary endpoint is the quantification of eosinophils in bronchoalveolar lavage (BAL) fluid.

-

Drug Administration and Sample Collection

-

Intratracheal Instillation (Rats):

-

The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

The animal is placed in a supine position on an inclined board.

-

The trachea is visualized using a small animal laryngoscope or otoscope.

-

A fine cannula or catheter is inserted into the trachea.

-

The drug suspension is instilled directly into the lungs, often followed by a small volume of air to ensure distribution.

-

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points following drug administration. Common sampling sites in rats include the tail vein or jugular vein (via a cannula). In dogs, the cephalic or saphenous vein is typically used.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the quantification of this compound in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate this compound from other components.

-

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of this compound is through its interaction with the glucocorticoid receptor (GR).

References

Fluticasone Furoate: A Deep Dive into its Pharmacodynamics in Respiratory Inflammation

For Researchers, Scientists, and Drug Development Professionals

Fluticasone furoate (FF) is a high-affinity synthetic glucocorticoid designed for topical administration in the management of respiratory inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its potent anti-inflammatory effects are attributed to a unique molecular structure and favorable pharmacokinetic properties, including high tissue retention and a prolonged duration of action.[3][4] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its mechanism of action and effects in preclinical respiratory inflammation models.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through interaction with the glucocorticoid receptor (GR).[1] As a GR agonist, it modulates gene expression to suppress multiple inflammatory pathways.[1][4]

Key Molecular Actions:

-

GR Binding and Nuclear Translocation: FF binds with high affinity to the cytoplasmic GR, prompting the complex to translocate into the nucleus.[1]

-

Gene Transcription Modulation: Inside the nucleus, the FF-GR complex interacts with Glucocorticoid Response Elements (GREs) on DNA.[1] This interaction leads to:

-

Transrepression: Inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5] This is a primary mechanism for reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1][5]

-

Transactivation: Upregulation of anti-inflammatory genes, such as IκBα (an inhibitor of NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1.[1][6]

-

-

Inhibition of Inflammatory Mediators: By modulating gene expression, FF effectively downregulates the production of a wide array of pro-inflammatory cytokines including Interleukins (IL-1, IL-6, IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2]

-

Cellular Effects: The suppression of inflammatory mediators leads to reduced migration and activation of inflammatory cells like eosinophils, neutrophils, and macrophages at the site of inflammation.[1][6]

Pharmacodynamics in In Vitro Respiratory Inflammation Models

In vitro studies are crucial for elucidating the cellular and molecular mechanisms of this compound. These models typically involve challenging human respiratory cell lines or primary cells with inflammatory stimuli.

Key Experimental Protocols

Protocol 1: Cytokine Inhibition in Human Airway Epithelial Cells

-

Cell Lines: Human lung epithelial cell lines (e.g., A549, BEAS-2B) or primary human bronchial epithelial cells (HBECs).

-

Culture: Cells are cultured to confluence in appropriate media.

-

Stimulation: An inflammatory response is induced using stimuli such as lipopolysaccharide (LPS), TNF-α, or a combination of cytokines.[5][7]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ M) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[2]

-

Endpoint Measurement: After an incubation period (e.g., 6-24 hours), cell culture supernatants are collected.[2] The concentrations of key inflammatory cytokines and chemokines (e.g., IL-6, IL-8, GM-CSF) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2][7]

-

Data Analysis: The concentration of FF that causes 50% inhibition (IC50) or 25% inhibition (IC25) of cytokine release is calculated to determine potency.[2]

Protocol 2: NF-κB Reporter Gene Assay

-

Cell Line: A human cell line (e.g., A549) is stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase).

-

Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α.

-

Treatment: Cells are co-incubated with the stimulus and a range of this compound concentrations.

-

Endpoint Measurement: Reporter gene activity is measured (e.g., via luminescence) as an indicator of NF-κB transcriptional activity.

-

Data Analysis: The potency of FF in inhibiting the NF-κB pathway is determined by calculating the pEC50 (the negative logarithm of the EC50).[5]

Quantitative Data from In Vitro Studies

The following table summarizes the inhibitory potency of this compound on the release of various inflammatory mediators in different in vitro models.

| Cell Model | Inflammatory Stimulus | Mediator Inhibited | Potency (IC/EC50) | Reference |

| Human Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | GM-CSF | IC25 = 12.6 pM | [2] |

| Human Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | IL-6 | IC25 = 65.8 pM | [2] |

| Human Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | IL-8 | IC25 = 8.6 pM | [2] |

| Human Peripheral Blood Eosinophils | Epithelial Cell Secretions | Eosinophil Survival | IC50 = 1.29 nM (Day 4) | [2] |

| A549 Cells (NF-κB Reporter Assay) | TNF-α | NF-κB Activation | pEC50 = 10.8 ± 0.1 | [5] |

| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α Release | pEC50 = 10.3 ± 0.1 | [5] |

IC25/50: Concentration causing 25% or 50% inhibition. pEC50: Negative log of the molar concentration producing 50% of the maximum possible response.

Pharmacodynamics in In Vivo and Ex Vivo Models

In vivo animal models are essential for evaluating the anti-inflammatory efficacy of this compound in a complex biological system, while ex vivo models using human tissue provide a valuable translational bridge.

Key Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Lung Inflammation in Rats

-

Animal Model: Brown Norway rats are commonly used.[5]

-

Sensitization: Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA), an allergen, mixed with an adjuvant like aluminum hydroxide.[5]

-

Treatment: After a sensitization period (14-21 days), rats are dosed intratracheally with this compound suspended in a vehicle.[5]

-

Challenge: One hour post-treatment, the animals are challenged with an aerosolized solution of ovalbumin to induce an allergic inflammatory response in the lungs.[5]

-

Endpoint Measurement: After 48 hours, bronchoalveolar lavage (BAL) is performed to collect fluid (BALF) from the lungs. The cellular content of the BALF, particularly the number of eosinophils, is determined by methods such as flow cytometry.[5]

-

Data Analysis: The reduction in eosinophil influx into the lungs in FF-treated animals is compared to vehicle-treated controls to assess anti-inflammatory activity.

Protocol 2: Ex Vivo Human Nasal Tissue Model

-

Tissue Source: Nasal mucosal tissue, often from nasal polyps, is obtained from patients undergoing surgery.[8]

-

Culture: Tissue fragments are cultured ex vivo.

-

Stimulation: Inflammation is induced by adding a superantigen like Staphylococcus aureus enterotoxin B (SEB).[8]

-

Treatment: this compound is added at various concentrations, either before (prophylactic model) or after (therapeutic model) the SEB challenge.[8]

-

Endpoint Measurement: The release of a panel of T-helper cell cytokines (Th1, Th2, Th17), such as IFN-γ, IL-2, IL-5, and IL-17, into the culture medium is measured by multiplex immunoassay.[8]

-

Data Analysis: The dose-dependent suppressive effect of FF on cytokine release is quantified and compared to other corticosteroids.[8]

Quantitative Data from In Vivo and Ex Vivo Studies

The following table highlights key findings from preclinical models assessing the efficacy of this compound.

| Model | Key Finding | Dose/Concentration | Outcome | Reference |

| In Vivo | ||||

| Ovalbumin-Challenged Rat | Inhibition of Lung Eosinophilia | 30 µg (intratracheal) | Almost total inhibition of eosinophil influx. More potent than the same dose of fluticasone propionate. | [3][9] |

| Tobacco Smoke-Exposed Mouse (COPD Model) | Restoration of SOCS-3 Expression | N/A | FF restored SOCS-3 expression in airway epithelium and reduced leukocyte infiltration. | [10] |

| Ex Vivo | ||||

| SEB-Stimulated Human Nasal Tissue | Inhibition of Th1/Th17 Cytokines | 10⁻¹⁰ M | Significantly higher suppression of IFN-γ, IL-2, and IL-17 release compared to mometasone furoate. | [8] |

| SEB-Stimulated Human Nasal Tissue | Onset of Action | 1-hour pre-incubation | Showed a much faster uptake and suppressive effect compared to mometasone furoate. | [8] |

digraph "In_Vivo_Timeline" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];rankdir=LR;

Day0 [label="Day 0\nSensitization\n(i.p. Ovalbumin)"]; Day14 [label="Day 14-21\nRest Period"]; Day21_Treat [label="Dosing\n(i.t. This compound)"]; Day21_Challenge [label="Challenge\n(Aerosolized Ovalbumin)"]; Day23 [label="Day 23 (48h post-challenge)\nEndpoint Analysis\n(Bronchoalveolar Lavage)"];

Day0 -> Day14 [label=" "]; Day14 -> Day21_Treat [label=" "]; Day21_Treat -> Day21_Challenge [label="1 hour"]; Day21_Challenge -> Day23 [label="48 hours"]; }

Summary of Pharmacodynamic Properties

This compound distinguishes itself through a combination of high potency, prolonged tissue retention, and a broad spectrum of anti-inflammatory activity.

-

High Potency: FF consistently demonstrates high potency, often in the picomolar range, in inhibiting the core pathways of inflammation, such as NF-κB activation and the subsequent production of pro-inflammatory cytokines.[5][9]

-

Enhanced Affinity and Retention: It possesses an enhanced affinity for the glucocorticoid receptor and exhibits a larger cellular accumulation and slower rate of efflux from respiratory tissues compared to other corticosteroids like fluticasone propionate.[3][9] This contributes to its prolonged duration of action, making it suitable for once-daily dosing.[4]

-

Broad-Spectrum Anti-Inflammatory Effects: FF effectively suppresses a wide range of inflammatory cells and mediators, including those from Th1, Th2, and Th17 pathways, which are relevant to different phenotypes of respiratory disease.[8]

-

Superiority in Preclinical Models: In head-to-head comparisons within preclinical models, FF has shown greater potency and a faster onset of action than other commonly used inhaled corticosteroids, such as fluticasone propionate and mometasone furoate.[3][8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]

- 9. Pharmacological properties of the enhanced-affinity glucocorticoid this compound in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is more effective than mometasone furoate in restoring tobacco smoke inhibited SOCS-3 expression in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the In Vitro Potency of Fluticasone Furoate Relative to Other Corticosteroids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro potency of fluticasone furoate, a synthetic corticosteroid, in comparison to other clinically relevant corticosteroids. By examining key performance indicators such as glucocorticoid receptor binding affinity and functional cellular activity, this document aims to offer a detailed perspective for researchers and professionals in drug development.

Executive Summary